molecular formula C9H12Cl2N4 B6276056 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride CAS No. 2763779-90-2

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride

Cat. No.: B6276056
CAS No.: 2763779-90-2
M. Wt: 247.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride, also known as 3-IPAZ, is a novel small molecule inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). It has been used in a variety of research applications, including cancer research, immunology, and stem cell research. 3-IPAZ has been shown to be a potent inhibitor of PI3K activity, and it has been used to study the molecular mechanisms of PI3K-mediated signal transduction pathways.

Scientific Research Applications

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the molecular mechanisms of PI3K-mediated signal transduction pathways, as well as to investigate the role of PI3K in cancer, immunology, and stem cell biology. This compound has also been used to study the effects of PI3K inhibition on the growth and survival of cancer cells.

Mechanism of Action

The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is believed to involve the inhibition of PI3K activity. PI3K is a key enzyme in the signal transduction pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3K activity, this compound has been shown to inhibit cell growth and survival, as well as to modulate metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types. In cancer cells, this compound has been shown to inhibit cell growth and survival, as well as to modulate metabolic pathways. In stem cells, this compound has been shown to induce differentiation and to inhibit stem cell self-renewal. In immune cells, this compound has been shown to inhibit the production of inflammatory cytokines and to modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

The use of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride in laboratory experiments has several advantages. It is a potent inhibitor of PI3K activity, and it is a reproducible and efficient synthesis. It is also a relatively small molecule, which makes it ideal for use in cell culture experiments. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful control of the concentration of the inhibitor.

Future Directions

There are several potential future directions for research involving 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride. These include further studies of the effects of PI3K inhibition on cancer cell growth and survival, as well as on stem cell differentiation and self-renewal. Additionally, further research could focus on the effects of PI3K inhibition on the activity of immune cells, as well as on the regulation of metabolic pathways. Finally, research could also focus on the development of more specific and potent inhibitors of PI3K activity, as well as on the potential for combination therapies involving this compound and other PI3K inhibitors.

Synthesis Methods

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is synthesized through a multistep reaction sequence involving the condensation of 3-aminopyridine and 3-chloroimidazole. This reaction is followed by the formation of a thiourea intermediate, which is then reduced to the desired product. The synthesis of this compound has been reported to be reproducible and efficient, with yields of up to 95%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride involves the reaction of 3-bromo-5-chloropyridine with imidazole to form 3-(imidazol-1-yl)pyridine. This intermediate is then reacted with 1,3-dibromo-2-propanol to form 3-(2-bromo-3-hydroxypropyl)imidazo[4,5-b]pyridine. The final step involves the reaction of this intermediate with azetidine and hydrochloric acid to form the desired product, 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride.", "Starting Materials": ["3-bromo-5-chloropyridine", "imidazole", "1,3-dibromo-2-propanol", "azetidine", "hydrochloric acid"], "Reaction": ["Step 1: React 3-bromo-5-chloropyridine with imidazole in a suitable solvent to form 3-(imidazol-1-yl)pyridine.", "Step 2: React 3-(imidazol-1-yl)pyridine with 1,3-dibromo-2-propanol in a suitable solvent to form 3-(2-bromo-3-hydroxypropyl)imidazo[4,5-b]pyridine.", "Step 3: React 3-(2-bromo-3-hydroxypropyl)imidazo[4,5-b]pyridine with azetidine and hydrochloric acid in a suitable solvent to form 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride."] }

2763779-90-2

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.